Pyridine, 4-methoxy-, hydrobromide
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Overview
Description
Pyridine, 4-methoxy-, hydrobromide is a chemical compound that belongs to the class of pyridine derivatives. Pyridine is a basic heterocyclic organic compound with the chemical formula C₅H₅N. The 4-methoxy- substitution refers to a methoxy group (-OCH₃) attached to the fourth carbon of the pyridine ring, and hydrobromide indicates the presence of a hydrobromide salt form. This compound is of interest due to its various applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Pyridine, 4-methoxy-, hydrobromide typically involves the bromination of 4-methoxypyridine. One common method includes the use of N-bromosuccinimide (NBS) as a brominating agent in the presence of a solvent like acetic acid. The reaction is carried out under controlled conditions to ensure the selective bromination at the desired position .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale bromination processes using similar reagents and conditions as in laboratory synthesis. The process is optimized for yield and purity, often involving purification steps such as recrystallization or chromatography to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
Pyridine, 4-methoxy-, hydrobromide undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.
Reduction: The pyridine ring can be reduced to form dihydropyridine derivatives.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or sodium borohydride (NaBH₄) can be employed.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN₃) or thiourea.
Major Products Formed
Oxidation: 4-methoxy-pyridine-3-carboxylic acid.
Reduction: 4-methoxy-1,4-dihydropyridine.
Substitution: 4-methoxy-pyridine-3-amine.
Scientific Research Applications
Pyridine, 4-methoxy-, hydrobromide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential antimicrobial properties.
Medicine: Explored for its role in drug development, particularly in the synthesis of pharmaceutical intermediates.
Industry: Utilized in the production of agrochemicals and other specialty chemicals.
Mechanism of Action
The mechanism of action of Pyridine, 4-methoxy-, hydrobromide involves its interaction with various molecular targets. The methoxy group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and binding affinity. The pyridine ring can act as a ligand, coordinating with metal ions or interacting with biological macromolecules .
Comparison with Similar Compounds
Similar Compounds
Pyridine: The parent compound without any substitutions.
4-methylpyridine: Similar structure with a methyl group instead of a methoxy group.
4-chloropyridine: Contains a chlorine atom instead of a methoxy group.
Uniqueness
Pyridine, 4-methoxy-, hydrobromide is unique due to the presence of the methoxy group, which imparts distinct electronic and steric properties. This substitution can enhance the compound’s solubility, reactivity, and potential biological activity compared to its analogs .
Properties
CAS No. |
65466-70-8 |
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Molecular Formula |
C6H8BrNO |
Molecular Weight |
190.04 g/mol |
IUPAC Name |
4-methoxypyridine;hydrobromide |
InChI |
InChI=1S/C6H7NO.BrH/c1-8-6-2-4-7-5-3-6;/h2-5H,1H3;1H |
InChI Key |
QYNFPVIDFVYHHB-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=NC=C1.Br |
Origin of Product |
United States |
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